2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid
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Overview
Description
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid is a compound with the molecular formula C8H11NO2S2 and a molecular weight of 217.3084 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with various biological targets, leading to its diverse pharmacological effects. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are used as dental anesthetics .
Comparison with Similar Compounds
2-Amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene ring system but differ in their specific substituents and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
60114-95-6 |
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Molecular Formula |
C8H11NO2S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-amino-3-(thiophen-2-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c9-7(8(10)11)5-12-4-6-2-1-3-13-6/h1-3,7H,4-5,9H2,(H,10,11) |
InChI Key |
SYRYKNATHQOKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCC(C(=O)O)N |
Origin of Product |
United States |
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